molecular formula C9H10N2O B1604266 4-Methoxy-6-methyl-1H-indazole CAS No. 885522-40-7

4-Methoxy-6-methyl-1H-indazole

Cat. No.: B1604266
CAS No.: 885522-40-7
M. Wt: 162.19 g/mol
InChI Key: JYMRYDLWCYMQLR-UHFFFAOYSA-N
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Description

4-Methoxy-6-methyl-1H-indazole is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various areas. This compound is a type of indazole, which is a heterocyclic aromatic organic compound. In

Scientific Research Applications

1. Inhibitors of Neuronal Nitric Oxide Synthase

4-Methoxy-6-methyl-1H-indazole derivatives, such as 7-methoxy-1H-indazole, have been studied as inhibitors of nitric oxide synthase. These compounds exhibit a specific molecular structure that is conducive to this inhibitory action. Such inhibitors are significant in the field of neuroscience and pharmacology, particularly in regulating nitric oxide, a critical neurotransmitter and intracellular messenger (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

2. Biological Activity Investigations

Various indazole derivatives, including those similar to this compound, have been synthesized and investigated for their biological activities. For instance, studies on 4-Furyl-6-hydroxy-6-methyl-1,2,4,5,6,7hexahydro-3H-indazole-3-one indicate a broad interest in understanding the biological implications of such compounds (Usova, Lysenko, & Krapivin, 2000).

3. Antagonists for Human CCR4

Indazole arylsulfonamides, structurally related to this compound, have been synthesized as human CC-chemokine receptor 4 (CCR4) antagonists. These compounds, particularly methoxy-containing groups, have shown potential as potent CCR4 antagonists, highlighting their significance in immunological research and therapeutic applications (Procopiou et al., 2013).

4. Tubulin Polymerization Inhibition

Indazole derivatives, including those with methoxy groups, have been identified as tubulin polymerization inhibitors. These compounds have shown antiproliferative activity towards human cancer cells, suggesting their potential use in cancer therapy (Minegishi et al., 2015).

5. Electronically Active Materials

Indazole-based materials, similar to this compound, have been synthesized and studied for their thermal, optical, electrochemical, and photoelectrical properties. These materials are explored for their potential applications in electronic devices due to their electroactive characteristics (Cekaviciute et al., 2012).

6. Anticancer Activity

A series of indazole derivatives, including those structurally related to this compound, have been synthesized and evaluated for their anticancer properties. These compounds displayed significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Hoang et al., 2022).

7. Monoamine Oxidase B Inhibitors

Indazole-carboxamides, similar to this compound, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B). These compounds are significant in neurological and psychiatric research for their potential in treating disorders related to MAO-B activity (Tzvetkov et al., 2014).

Properties

IUPAC Name

4-methoxy-6-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-8-7(5-10-11-8)9(4-6)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMRYDLWCYMQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646509
Record name 4-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-40-7
Record name 4-Methoxy-6-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-6-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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